molecular formula C22H17N3O4 B14996363 1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione

1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B14996363
M. Wt: 387.4 g/mol
InChI Key: DWRPKKQXKVLXNP-UHFFFAOYSA-N
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Description

1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. This compound is characterized by the presence of a quinazoline core, substituted with a 3-nitrobenzyl group and an m-tolyl group. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of 3-Nitrobenzyl Group: The 3-nitrobenzyl group can be introduced via a nucleophilic substitution reaction using 3-nitrobenzyl chloride and the quinazoline core in the presence of a base such as potassium carbonate.

    Introduction of m-Tolyl Group: The m-tolyl group can be introduced through a Friedel-Crafts acylation reaction using m-toluoyl chloride and the quinazoline core in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The m-tolyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The benzyl and tolyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Various electrophiles or nucleophiles, depending on the desired substitution.

Major Products

    Reduction: 1-(3-aminobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione.

    Oxidation: 1-(3-nitrobenzyl)-3-(m-carboxyphenyl)quinazoline-2,4(1H,3H)-dione.

    Substitution: Various substituted quinazoline derivatives, depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex quinazoline derivatives.

    Biology: As a probe to study the biological activity of quinazoline derivatives.

    Medicine: Potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione depends on its specific biological target. In general, quinazoline derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, some quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    1-(3-nitrobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione: Similar structure but with a phenyl group instead of an m-tolyl group.

    1-(3-nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione: Similar structure but with a p-tolyl group instead of an m-tolyl group.

    1-(4-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione: Similar structure but with a 4-nitrobenzyl group instead of a 3-nitrobenzyl group.

Uniqueness

1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione is unique due to the specific combination of the 3-nitrobenzyl and m-tolyl groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness can be leveraged in the design of new derivatives with improved properties for various applications.

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

3-(3-methylphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C22H17N3O4/c1-15-6-4-8-17(12-15)24-21(26)19-10-2-3-11-20(19)23(22(24)27)14-16-7-5-9-18(13-16)25(28)29/h2-13H,14H2,1H3

InChI Key

DWRPKKQXKVLXNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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